molecular formula C12H8FNO B6354429 4-(6-Fluoropyridin-3-yl)benzaldehyde CAS No. 1246094-09-6

4-(6-Fluoropyridin-3-yl)benzaldehyde

Cat. No.: B6354429
CAS No.: 1246094-09-6
M. Wt: 201.20 g/mol
InChI Key: XUNJNGMIECPXEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Fluoropyridin-3-yl)benzaldehyde: is an organic compound with the molecular formula C12H8FNO. It is characterized by the presence of a fluorine atom on the pyridine ring and an aldehyde group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

4-(6-Fluoropyridin-3-yl)benzaldehyde has several applications in scientific research:

Safety and Hazards

The safety information available indicates that 4-(6-Fluoropyridin-3-yl)benzaldehyde may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Fluoropyridin-3-yl)benzaldehyde typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is widely used in organic chemistry to form carbon-carbon bonds. The process involves the coupling of 6-fluoro-3-pyridinylboronic acid with 4-formylphenylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in bulk quantities and purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(6-Fluoropyridin-3-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-(6-Fluoropyridin-3-yl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes. The fluorine atom and aldehyde group play crucial roles in its reactivity and interaction with molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: 4-(6-Fluoropyridin-3-yl)benzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in the design of pharmaceuticals, as fluorine can enhance the metabolic stability and bioavailability of drug molecules .

Properties

IUPAC Name

4-(6-fluoropyridin-3-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-12-6-5-11(7-14-12)10-3-1-9(8-15)2-4-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNJNGMIECPXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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